molecular formula C12H18N2O2 B14652343 2-(4-Aminophenoxy)-N,N-diethylacetamide CAS No. 52547-47-4

2-(4-Aminophenoxy)-N,N-diethylacetamide

Katalognummer: B14652343
CAS-Nummer: 52547-47-4
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: LIEAOTKKNUTPJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Aminophenoxy)-N,N-diethylacetamide is an organic compound that features an aminophenoxy group attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenoxy)-N,N-diethylacetamide typically involves the reaction of 4-aminophenol with N,N-diethylacetamide under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a reducing agent like hydrazine hydrate. The reaction is carried out in an ethanol solvent at elevated temperatures, usually around 68-70°C, for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically filtered, and the product is purified through recrystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Aminophenoxy)-N,N-diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-Aminophenoxy)-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-(4-Aminophenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to effects such as apoptosis or inhibition of cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Aminophenoxy)-2,6-dimethylaniline: Another aminophenoxy derivative with similar chemical properties.

    4-(4-Aminophenoxy)picolinamide: Known for its potential anticancer activity.

    10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Used in the synthesis of polyimides.

Uniqueness

2-(4-Aminophenoxy)-N,N-diethylacetamide is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its diethylacetamide moiety differentiates it from other aminophenoxy compounds, providing unique properties that are valuable in various applications .

Eigenschaften

CAS-Nummer

52547-47-4

Molekularformel

C12H18N2O2

Molekulargewicht

222.28 g/mol

IUPAC-Name

2-(4-aminophenoxy)-N,N-diethylacetamide

InChI

InChI=1S/C12H18N2O2/c1-3-14(4-2)12(15)9-16-11-7-5-10(13)6-8-11/h5-8H,3-4,9,13H2,1-2H3

InChI-Schlüssel

LIEAOTKKNUTPJJ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.